N-(3-Fluoropropyl)-1-benzothiophen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluoropropyl)-1-benzothiophen-7-amine is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a fluoropropyl group attached to a benzothiophene ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoropropyl)-1-benzothiophen-7-amine typically involves the introduction of a fluoropropyl group to the benzothiophene ring. One common method involves the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated benzothiophene, reacts with a fluoropropylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated synthesis equipment and optimized reaction parameters can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluoropropyl)-1-benzothiophen-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
N-(3-Fluoropropyl)-1-benzothiophen-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluoropropyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. The benzothiophene ring structure contributes to the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane: A compound used in dopamine transporter imaging.
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane: Another compound used for imaging dopamine transporters.
Uniqueness
N-(3-Fluoropropyl)-1-benzothiophen-7-amine is unique due to its specific structural features, such as the benzothiophene ring and the fluoropropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C11H12FNS |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
N-(3-fluoropropyl)-1-benzothiophen-7-amine |
InChI |
InChI=1S/C11H12FNS/c12-6-2-7-13-10-4-1-3-9-5-8-14-11(9)10/h1,3-5,8,13H,2,6-7H2 |
InChI Key |
OHEQKAIFHIUWER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCF)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.